molecular formula C14H13FN2OS2 B2862373 3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851410-84-9

3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2862373
CAS No.: 851410-84-9
M. Wt: 308.39
InChI Key: VRPFAYBRBKYONT-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings . It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a thiophene ring, a fluorophenyl group attached at the 3-position, a methyl group at the 6-position, and a methylthio group at the 2-position . The presence of these different groups would likely confer unique chemical properties to the compound .

Scientific Research Applications

Nuclear Magnetic Resonance Studies

One of the primary applications of similar bicyclic thiophene derivatives has been in nuclear magnetic resonance (NMR) studies, particularly focusing on through-space H–F spin coupling mechanisms. These studies shed light on the structural and electronic characteristics of such compounds, which are critical for understanding their reactivity and potential as building blocks in medicinal chemistry (Hirohashi, Inaba, & Yamamoto, 1976).

Synthesis and Biological Activity

Research into related pyrimidine heterocycles has demonstrated their significant role in medicinal chemistry due to their biological functions at the cellular level. These studies involve the design and synthesis of novel compounds with potential analgesic and anti-inflammatory activities. The nature of substituent groups on the pyrimidine core has been shown to play a major role in these activities, highlighting the versatility and potential of these compounds in drug design (Muralidharan, James Raja, & Asha Deepti, 2019).

Antitumor Activity

Further research into the derivatives of thieno[3,2-d]pyrimidine has revealed their potential antitumor activities. Compounds synthesized from these derivatives have been evaluated against various human cancer cell lines, showing promising results comparable to established chemotherapy agents like doxorubicin. This indicates the compound's potential application in developing new antitumor drugs (Hafez & El-Gazzar, 2017).

Herbicidal Activity

Additionally, derivatives of pyrimidinones, similar to the compound , have demonstrated good herbicidal activity against common agricultural pests. This suggests potential applications in developing new agrochemicals for crop protection, further expanding the utility of such compounds (Luo, Zhao, Zheng, & Wang, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact physical and chemical properties, as well as how it interacts with biological systems . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential biological or pharmacological activity . Given its complex structure and the presence of several functional groups, it could be a promising candidate for further study in medicinal chemistry or drug discovery .

Properties

IUPAC Name

3-(4-fluorophenyl)-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS2/c1-8-7-11-12(20-8)13(18)17(14(16-11)19-2)10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFAYBRBKYONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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